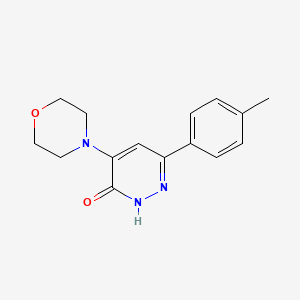

4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-morpholin-4-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H17N3O2/c1-11-2-4-12(5-3-11)13-10-14(15(19)17-16-13)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |

InChI Key |

VUNWAAUCSUBGIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution with Morpholine: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated pyridazine intermediate.

Introduction of the p-Tolyl Group: The p-tolyl group is added through a coupling reaction, such as a Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions at Position 5

The 5-chloro position undergoes nucleophilic displacement with amines, enabling diversification. For example:

-

Reaction with piperidine derivatives introduces alkylamino groups, enhancing solubility and bioactivity .

-

Hydrazine derivatives form hydrazones, which cyclize to pyrazolo-pyridazinones under Vilsmeier–Haack conditions (DMF/POCl₃) .

Example Reaction Pathway:

text4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one + Morpholine → 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one + R-NH₂ → 5-Amino-4-morpholino-6-(p-tolyl)pyridazin-3(2H)-one (R = alkyl, aryl)

Pharmacological Modifications

Functionalization at the 2- and 6-positions tailors bioactivity:

-

Vasodilation Activity : Introducing 3-(piperidin-1-yl)propoxy groups at position 6 enhances vasorelaxant effects (EC₅₀ = 0.029–1.907 μM) .

-

SIRT2 Inhibition : Amide derivatives at position 2 exhibit 48% inhibition of SIRT2, relevant for neurodegenerative disease therapy .

Selected EC₅₀ Values for Vasodilators :

| Compound | Substituent (Position 6) | EC₅₀ (μM) |

|---|---|---|

| 2e | 4-Fluorophenyl | 0.116 |

| 2h | 4-Methoxyphenyl | 0.072 |

| 2j | 4-Nitrophenyl | 0.029 |

Mechanistic Insights

-

Microwave Acceleration : Polar intermediates in DMF/POCl₃ absorb microwave energy, facilitating rapid cyclization and eliminating CO₂/H₂O .

-

Solvent Effects : Protic solvents (e.g., ethanol) stabilize tautomeric forms, reducing activation energy for substitutions .

Spectroscopic Characterization

Scientific Research Applications

4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.

Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine and p-tolyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences biological activity and physicochemical properties:

- Morpholino vs. Methoxyphenoxy: In -chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one (IC50 = 2.2 μM for NPBWR1 antagonism) demonstrates that electron-rich aromatic ethers at position 4 enhance receptor binding .

- Morpholino vs. Piperazine Derivatives: The compound 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one () features a basic piperazine moiety, which could enhance water solubility and cationic interactions at physiological pH . Morpholino, being non-basic, might reduce off-target interactions compared to piperazine derivatives.

- Morpholino vs. Trifluoromethylphenyl: 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () incorporates a strongly electron-withdrawing CF3 group, which may stabilize the aromatic system and enhance metabolic stability . Morpholino’s electron-donating nature could instead favor interactions with polar enzyme pockets.

Table 1: Substituent Effects at Position 4

Substituent Variations at Position 6

The p-tolyl group at position 6 is a common feature in pyridazinones, but other aryl groups modulate activity:

p-Tolyl vs. o-Tolyloxy :

In -propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (COX-2 IC50 = 0.11 mM) highlights how steric and electronic effects of substituents influence enzyme inhibition . The p-tolyl group’s linear structure may improve binding to planar receptor sites compared to bulkier substituents.p-Tolyl vs. Thiophene :

6-(Thiophen-2-yl)pyridazin-3(2H)-one () replaces p-tolyl with a sulfur-containing heterocycle, which could alter π-π stacking interactions or redox properties .

Core Modifications

- Dihydropyridazinone vs. This modification might affect binding to rigid enzyme active sites compared to the fully aromatic target compound.

Data Tables

Table 2: Structural and Activity Comparison of Pyridazinone Derivatives

Biological Activity

The compound 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects, including anticancer and antimicrobial properties.

- Molecular Formula : C17H19N3O

- Molecular Weight : 285.35 g/mol

- Structure : The compound features a pyridazinone core with a morpholino group and a p-tolyl substituent, which may influence its biological activity.

Anticancer Properties

Research has indicated that This compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of pyridazinones can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated potent activity against leukemia (HL-60), breast cancer (BT-549), and non-small-cell lung cancer (NCI-H522) with GI50 values below 2 µM .

Case Studies

- Study on Antitumor Effects :

- Cytotoxicity Assessment :

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens is still emerging .

The proposed mechanisms by which This compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation, such as monoamine oxidase (MAO) .

- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Variations in substituents at specific positions on the pyridazine ring significantly affect their potency and selectivity:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| T6 | bromo | 0.013 | MAO-B Inhibitor |

| T3 | chloro | 0.039 | MAO-B Inhibitor |

| T2 | methoxy | 0.10 | MAO-B Inhibitor |

These findings indicate that specific functional groups can enhance or diminish the biological activity of pyridazinones, guiding future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.